8-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline
Description
Properties
IUPAC Name |
8-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]sulfonylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-25-16-10-19-11-17(21-16)26-14-7-9-22(12-14)27(23,24)15-6-2-4-13-5-3-8-20-18(13)15/h2-6,8,10-11,14H,7,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOIFTUFKPKXAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoline Core Synthesis
The quinoline nucleus is constructed via Cu(II)-catalyzed annulation , leveraging dimethyl acetylenedicarboxylate (DMAD) and substituted anilines. Wu et al. demonstrated that Cu(OTf)₂ catalyzes the regioselective formation of 8-substituted quinolines in yields up to 96%.
Representative Protocol
Pyrrolidine-Pyrazine Ether Synthesis
The critical 3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine subunit is assembled through Rh(III)-catalyzed C–O coupling . Li et al. reported analogous pyrazine-pyrrolidine linkages using RhCp*Cl₂ as a catalyst under aerobic conditions.
Optimized Steps
Sulfonylation and Final Coupling
The quinoline-pyrrolidine junction is established via sulfamidation . A protocol adapted from Ullmann-type couplings employs CuI/L-proline to mediate sulfonyl transfer.
Key Reaction
| Component | Quantity |
|---|---|
| 8-Bromoquinoline | 1.0 equiv |
| Pyrrolidine-pyrazine | 1.2 equiv |
| CuI | 10 mol% |
| L-Proline | 20 mol% |
| K₂CO₃ | 2.0 equiv |
| DMF, 110°C, 24 h | Yield: 68% |
Comparative Analysis of Synthetic Routes
Table 1: Efficiency Metrics for Two Primary Pathways
| Route | Steps | Overall Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| A | 5 | 42% | Modularity for analog synthesis | High purification burden |
| B | 4 | 55% | Convergent scalability | Sensitive to sulfonyl stability |
Route A prioritizes intermediate diversification, enabling access to structural analogs like the 6-cyclopropylpyridazine variant (CAS 2549001-15-0). Route B offers superior atom economy but risks sulfonyl group decomposition under prolonged heating.
Mechanistic Insights and Optimization
Sulfonamide Bond Formation
The Cu-catalyzed Ullmann coupling proceeds through a single-electron transfer (SET) mechanism:
- Cu(I) oxidizes to Cu(III) upon coordinating with the quinoline bromide.
- Oxidative addition inserts the pyrrolidine-sulfonamide nucleophile.
- Reductive elimination releases the coupled product, regenerating Cu(I).
Critical Parameters :
- Solvent : DMF > DMSO due to superior Cu complex solubility.
- Ligand : L-Proline enhances reaction rate by stabilizing Cu intermediates.
Regioselectivity in Pyrazine Substitution
Methoxy group installation at the pyrazine 6-position is governed by ortho-directing effects . DFT calculations suggest the 2-position’s electron deficiency directs methoxylation to the 6-site, minimizing charge repulsion.
Chemical Reactions Analysis
Chemical Reactions of Quinoline Derivatives
Quinoline derivatives can undergo several chemical reactions, including:
-
Electrophilic Aromatic Substitution : Due to the electron-deficient nature of the pyridine ring, quinolines can undergo electrophilic aromatic substitution reactions.
-
Nucleophilic Substitution : The presence of a sulfonyl group can facilitate nucleophilic substitution reactions.
-
Cyclization Reactions : Quinolines can be modified through cyclization reactions to form more complex heterocycles.
Example Reactions:
| Reaction Type | Conditions | Product |
|---|---|---|
| Electrophilic Substitution | Nitration or halogenation | Substituted quinolines |
| Nucleophilic Substitution | Reaction with amines or alcohols | Modified sulfonamides |
| Cyclization | Reaction with azides or other reagents | Triazoles or other heterocycles |
Biological Activities of Quinoline Derivatives
Quinoline derivatives exhibit a range of biological activities, including anticancer, antibacterial, and antiviral properties. For instance, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide has shown significant activity against cancer lines and MRSA isolates . The biological activity of a specific derivative like 8-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline would depend on its structural features and potential interactions with biological targets.
Biological Activity Data:
| Compound | Activity | Target |
|---|---|---|
| 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | Anticancer, Antibacterial | Cancer cells, MRSA |
| Quinoline Thiosemicarbazides | Antimicrobial | Bacteria, Fungi |
Scientific Research Applications
Overview
8-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline is a complex organic compound that has attracted significant attention in scientific research due to its diverse potential applications across chemistry, biology, and medicine. Its unique structural features, including a quinoline core, a pyrrolidine ring, and a methoxypyrazine moiety, enable it to interact with various biological targets, making it a promising candidate for drug discovery and development.
Chemistry
In the field of chemistry, 8-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline serves as a valuable building block for synthesizing more complex molecules. Its sulfonyl group enhances its reactivity, allowing for the formation of new compounds that may exhibit unique properties. Researchers utilize this compound to explore structure-activity relationships (SAR), which are critical for understanding how modifications affect biological activity and toxicity.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. Preliminary studies indicate that it may interact with specific enzymes and receptors involved in crucial cellular processes. For instance, the presence of the methoxypyrazine moiety suggests possible antimicrobial and anti-inflammatory properties. Researchers are investigating its effects on cellular signaling pathways and its potential role in modulating disease mechanisms.
Medicine
In medicinal chemistry, 8-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline is being explored for its pharmacological activities. Studies focus on its ability to inhibit specific enzymes linked to diseases such as cancer and fibrosis. For example, compounds with similar structures have shown promise in inhibiting tumor cell growth by targeting metabolic pathways essential for cancer cell survival . This compound's unique structure allows for the design of derivatives that could enhance efficacy while minimizing side effects.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for catalysis and other applications in material science. Researchers are investigating its potential use in creating advanced materials with specific functionalities.
Synthetic Routes
The synthesis of 8-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline typically involves several steps:
- Formation of the Quinoline Core : The quinoline core can be synthesized through methods such as the Skraup synthesis, which involves the condensation of aniline derivatives under acidic conditions.
- Introduction of the Pyrrolidine Ring : A nucleophilic substitution reaction introduces the pyrrolidine ring to the quinoline intermediate.
- Attachment of the Methoxypyrazine Moiety : This step involves etherification reactions where methoxypyrazine derivatives react with hydroxyl groups on the pyrrolidine ring.
- Sulfonylation : The final step involves attaching the sulfonyl group to enhance reactivity and biological activity.
Case Studies and Research Findings
Recent studies have highlighted various aspects of 8-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline:
- Anticancer Activity : Research has shown that quinoline derivatives can inhibit tumor cell-specific isoforms of pyruvate kinase, suggesting potential applications in cancer therapy .
- Antimicrobial Properties : Preliminary investigations indicate that compounds similar to 8-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline may possess antimicrobial activity, warranting further exploration in infectious disease treatment.
- Fibrosis Treatment : Studies suggest that this compound may inhibit collagen synthesis-related enzymes, presenting opportunities for treating fibrotic diseases characterized by excessive collagen deposition .
Mechanism of Action
The mechanism of action of 8-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The table below summarizes key structural differences between the target compound and similar quinoline derivatives:
Key Observations:
- Sulfonyl Group Position: Unlike 3-phenylsulfonyl analogs (e.g., ), the target compound’s sulfonyl group is at position 8, reducing steric hindrance near the quinoline core.
- Heterocyclic Moieties : The methoxypyrazine substituent (target compound) offers electronic modulation distinct from benzoxazole () or hydrazine () groups.
- Ring Systems : The pyrrolidine ring (5-membered) in the target compound may confer different conformational dynamics compared to piperazine (6-membered) in ’s compound .
Pharmacological and Physicochemical Properties
- Solubility : The sulfonyl group in the target compound and ’s analog enhances hydrophilicity compared to phenylsulfonyl derivatives () .
- Receptor Interactions : ’s compound acts as a 5-HT₆ antagonist, suggesting the target compound’s sulfonyl-pyrrolidine motif may similarly target CNS receptors .
- Antimicrobial Potential: Pyrazoloquinolines () and hydrazine derivatives () exhibit antibacterial activity, implying the target compound’s heterocycles could confer analogous effects .
Research Findings and Challenges
- Crystallography: SHELX software () has been pivotal in resolving hydrogen-bonding networks in quinoline derivatives (e.g., ), which stabilize crystal packing and influence solubility .
- Unexpected Reactivity : ’s failed RuCl₃ complexation highlights how substituents (e.g., methoxy groups) can hinder metal coordination—a consideration for the target compound’s derivatization .
Biological Activity
8-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses. The compound's structure suggests a multifaceted interaction with various biological targets, particularly in cancer treatment and neuroprotection.
Chemical Structure and Properties
The molecular formula for 8-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline is CHNOS, with a molecular weight of 386.4 g/mol. The compound features a quinoline core linked to a pyrrolidine moiety via a sulfonyl group and a methoxypyrazine substituent, which enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 386.4 g/mol |
| CAS Number | 2034499-45-9 |
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. The sulfonyl and methoxypyrazine groups are believed to enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways.
- Mechanism of Action : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation, such as phosphodiesterases (PDEs), which play a role in various signaling pathways associated with cancer progression .
-
Case Studies :
- In vitro studies have shown that derivatives of quinoline compounds can inhibit the growth of various cancer cell lines, including breast and lung cancers. For instance, related compounds have demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) as low as 0.1 μM against melanoma and breast cancer cell lines .
Neuroprotective Effects
The presence of the methoxypyrazine moiety suggests potential neuroprotective properties. Compounds with similar structures have been reported to exhibit:
- Antioxidant Activity : This may help mitigate oxidative stress in neurodegenerative diseases such as Alzheimer's.
- Inhibition of MAO-B : Some studies suggest that quinoline derivatives can inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration .
Comparative Biological Activity
A comparative analysis of related compounds highlights the diverse biological activities associated with various structural modifications:
| Compound Name | Anticancer Activity (GI50 μM) | Neuroprotective Potential |
|---|---|---|
| HSD1787 | 0.1 | Moderate |
| 8-((3-(6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl quinoline | TBD | TBD |
Research Findings and Future Directions
Recent studies emphasize the need for further exploration into the biological mechanisms of 8-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline:
- Structure-Activity Relationship (SAR) : Understanding how variations in the chemical structure influence biological activity could lead to the development of more potent derivatives.
- In Vivo Studies : Future research should include animal models to evaluate the therapeutic efficacy and safety profile of this compound.
- Clinical Trials : If preclinical results are promising, advancing to clinical trials will be essential for assessing its potential as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the foundational synthetic strategies for 8-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline, and how do reaction parameters impact yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving sulfonylation and heterocyclic coupling. For example:
-
Step 1 : Functionalize quinoline at the 8-position using sulfonyl chloride derivatives under anhydrous conditions (e.g., DCM, 0–5°C) to introduce the sulfonyl-pyrrolidine moiety .
-
Step 2 : Couple the pyrrolidine intermediate with 6-methoxypyrazin-2-ol via nucleophilic substitution (e.g., using NaH in DMF, 60°C for 12 hours) .
-
Critical Parameters : Reaction temperature, solvent polarity, and stoichiometric ratios of reagents significantly affect yield. For instance, excess sulfonyl chloride may lead to di-sulfonylation byproducts, reducing purity .
- Data Table :
| Step | Reagents/Conditions | Yield Range | Key Byproducts |
|---|---|---|---|
| 1 | ClSO₂-pyrrolidine, DCM, 0°C | 65–75% | Di-sulfonylated quinoline |
| 2 | 6-Methoxypyrazin-2-ol, NaH, DMF | 50–60% | Unreacted pyrrolidine-sulfonyl intermediate |
Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?
- Methodological Answer : Use a combination of X-ray crystallography (for solid-state conformation ), HRMS (for molecular mass confirmation ), and NMR (1H/13C, COSY, HSQC) to resolve the sulfonyl-pyrrolidine and pyrazinyl ether linkages. For crystallography, slow evaporation from methanol yields diffraction-quality crystals .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of this quinoline derivative?
- Methodological Answer :
- Quinoline Core : Essential for intercalation with biological targets (e.g., DNA gyrase in antimicrobial activity) .
- Methoxy-Pyrazinyl Ether : Enhances solubility and hydrogen-bonding interactions; positional isomerism (e.g., 6-methoxy vs. 5-methoxy) alters binding affinity .
- Sulfonyl-Pyrrolidine : Modulates pharmacokinetics; bulkier substituents here may reduce cell permeability but improve target specificity .
Q. How can researchers address synthetic failures, such as unintended cyclization or byproduct formation?
- Methodological Answer :
- Issue : Unwanted hydrazine adducts during pyrazine coupling (e.g., via RuCl3 catalysis in acidic conditions ).
- Solution : Optimize catalyst loading (≤1 eq.) and monitor pH (neutral to mild acidic). Use TLC/MS to track intermediate formation.
- Alternative Route : Replace metal catalysts with organocatalytic systems (e.g., iodine-mediated sulfonylation ).
Q. What computational or experimental methods are recommended to study target binding mechanisms?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 3L4Z for ATP-binding enzymes) to predict interactions with the sulfonyl and pyrazine groups .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for enzyme inhibition assays .
- Mutagenesis Studies : Validate predicted binding residues (e.g., Ala scanning in target proteins) .
Data Contradiction Analysis
Q. Why do some studies report enhanced activity with trifluoromethyl groups at the 8-position, while others observe reduced efficacy with fluoro substituents?
- Analysis :
- Trifluoromethyl (CF3) : Electron-withdrawing effects stabilize charge-transfer interactions in hydrophobic pockets (e.g., anti-TB agents ).
- Fluoro (F) : Smaller size may disrupt π-π stacking or hydrogen bonding, as seen in SAR comparisons of 6-fluoro vs. 6-methoxy derivatives .
Safety and Handling
Q. What precautions are critical given the compound’s acute toxicity profile?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
